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Compound of Interest

Compound Name: 1,2-Dibromoheptane

cat. No.: B1620216

In-Depth Technical Guide: 1,2-Dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dibromoheptane, including its
chemical identifiers, physicochemical properties, synthesis, and reactivity. Due to the limited
availability of specific biological data for this compound, this guide also discusses the general
toxicological and metabolic pathways of related haloalkanes to provide a contextual
understanding of its potential biological implications.

Chemical Identifiers and Physicochemical
Properties

1,2-Dibromoheptane is a vicinal dibromide, a class of halogenated hydrocarbons with two
bromine atoms on adjacent carbon atoms. Its unique structural features make it a potential
intermediate in various organic syntheses.

Identifiers

A comprehensive list of identifiers for 1,2-dibromoheptane is provided in the table below,
facilitating its unambiguous identification in databases and literature.
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Identifier Type Value

CAS Number 42474-21-5[1][2][3]

IUPAC Name 1,2-dibromoheptane[3]

Molecular Formula C7H14Br2[1][2][3]

Molecular Weight 257.99 g/mol [1][3]

InChl Key CKVJISNYSBIZAAE-UHFFFAOYSA-N[1][3]
SMILES CCCCCC(Br)CBr[1][3]

PubChem CID 142607[3]

DSSTox Substance ID

DTXSID60962519][3]

Physicochemical Properties

The known physicochemical properties of 1,2-dibromoheptane are summarized in the

following table. These properties are crucial for designing experimental setups, purification

procedures, and for predicting its behavior in various solvent systems.

Property Value

Boiling Point 228 °C at 760 mmHg[2]
Density 1.51 g/cm3[2]
Refractive Index 1.4986[2]

Flash Point 100.8 °C[2]

Vapor Pressure

0.113 mmHg at 25 °C[2]

LogP (Octanol-Water Partition Coefficient)

3.72510[2]

Synthesis and Reactivity

Synthesis of 1,2-Dibromoheptane
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The primary synthetic route to 1,2-dibromoheptane is the electrophilic addition of bromine
(Brz2) to 1-heptene. This reaction proceeds through a cyclic bromonium ion intermediate,
leading to the anti-addition of the two bromine atoms across the double bond.

1-Heptene Electrophilic attack
\»/ ——————————————— - Nucleophilic attack
. . ~ —
{ Cyclic Bromonium ) by Br p>| 1,2-Dibromoheptane
S lon Intermediate s
Bromine (Brz)

Click to download full resolution via product page

Fig. 1: Synthesis of 1,2-Dibromoheptane.

Experimental Protocol (Adapted from a general procedure for the bromination of alkenes):
Materials:

e 1-Heptene

e Bromine

e Dichloromethane (anhydrous)

o Saturated sodium thiosulfate solution

o Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

¢ Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary
evaporator.

Procedure:
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 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-
heptene (1.0 eq) in anhydrous dichloromethane.

e Cool the flask to 0 °C using an ice bath.

e Prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane and add it to the
dropping funnel.

e Add the bromine solution dropwise to the stirred solution of 1-heptene at 0 °C. The
disappearance of the bromine color indicates the progress of the reaction.

 After the addition is complete, allow the reaction mixture to stir at O °C for an additional 30
minutes, then warm to room temperature and stir for 1-2 hours, or until TLC/GC analysis
indicates the consumption of the starting material.

e Quench the reaction by the slow addition of saturated sodium thiosulfate solution to
neutralize any unreacted bromine.

o Transfer the mixture to a separatory funnel and wash the organic layer sequentially with
saturated sodium bicarbonate solution, water, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude 1,2-dibromoheptane.

e The crude product can be purified by vacuum distillation.

Reactivity of 1,2-Dibromoheptane

Vicinal dibromides like 1,2-dibromoheptane are versatile substrates in organic synthesis. A
common reaction is dehydrohalogenation to form alkynes. This elimination reaction is typically
carried out using a strong base.
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Fig. 2: Dehydrohalogenation of 1,2-Dibromoheptane.

Experimental Protocol (Adapted from a general procedure for the dehydrohalogenation of
vicinal dibromides):

Materials:

e 1,2-Dibromo-1,2-diphenylethane (as a representative vicinal dibromide)

o Potassium hydroxide (KOH)

» Ethylene glycol

o Water

o Ethanol (95%)

e Round-bottom flask, reflux condenser, heating mantle, beaker, Buchner funnel.

Procedure:

In a 100 mL round-bottom flask, combine 3 grams of 1,2-dibromo-1,2-diphenylethane and
1.5 g of solid potassium hydroxide.

Add 15 mL of ethylene glycol and a few boiling chips to the flask.

Heat the mixture to boiling under reflux for 25 minutes.

While still hot, transfer the contents of the flask to a small beaker.
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» Allow the solution to cool to room temperature, then add 25 mL of water and chill in an ice
bath to precipitate the product.

e Collect the crude product by vacuum filtration and wash with a small amount of ice water.

e Recrystallize the solid product from a minimum amount of hot 95% ethanol to yield the
purified alkyne.

Spectroscopic Data

Detailed experimental spectroscopic data for 1,2-dibromoheptane is not readily available in
public databases. For reference, the characteristic spectral features of analogous vicinal
dibromides are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum of a similar compound, 1,2-dibromohexane, shows a
complex multiplet for the proton on the carbon bearing the secondary bromine, and
multiplets for the two protons on the carbon with the primary bromine. The remaining alkyl
protons would appear as multiplets in the upfield region. In 1,2-dibromoethane, which is a
symmetrical molecule, all four protons are chemically equivalent and appear as a single
peak at approximately 3.65 ppm.[4]

e 13C NMR: The carbon atoms bonded to the bromine atoms would be expected to resonate in
the downfield region of the spectrum. The remaining five carbon atoms of the heptyl chain
would appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of a similar compound, 1,2-dibromoethane, shows characteristic C-H
stretching vibrations around 2845-2975 cm~! and C-H deformation vibrations between 1370-
1470 cm~1.[5] The C-Br stretching vibrations are typically observed in the fingerprint region,
between 580-780 cm~1.[5] An IR spectrum for trans-1,2-dibromocycloheptane is available in the
NIST WebBook.[6]

Mass Spectrometry (MS)
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The mass spectrum of a dibrominated compound is characterized by a distinctive isotopic
pattern for the molecular ion peak due to the presence of two bromine isotopes, 7°Br and ®1Br,
in nearly equal abundance. This results in three peaks for the molecular ion ([M]*, [M+2]*, and
[M+4]*) in an approximate intensity ratio of 1:2:1.[7][8] Fragmentation would likely involve the
loss of bromine atoms and cleavage of the carbon-carbon chain.

Biological Activity and Toxicology (General for
Haloalkanes)

Specific studies on the biological activity or toxicology of 1,2-dibromoheptane are not
available in the current literature. However, the broader class of haloalkanes has been studied,
and their general toxicological profiles can offer some insights.

Haloalkanes can be toxic and some are known carcinogens.[9] Their toxicity is often associated
with their metabolism, which can lead to the formation of reactive intermediates.

Metabolic Pathways

The metabolism of haloalkanes can proceed through two main pathways:

o Cytochrome P450-dependent oxidation: This pathway can lead to the formation of reactive
intermediates that can cause cellular damage. For example, the hepatotoxicity of carbon
tetrachloride is mediated by its metabolic activation by cytochrome P450 enzymes to form
reactive free radicals.[10]

o Glutathione conjugation: This is a detoxification pathway, but in some cases, the resulting
glutathione conjugates can be further metabolized to toxic species.[11][12] For 1,2-
dihaloalkanes, this can lead to the formation of a reactive glutathione episulfonium ion.[11]
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Fig. 3: General Metabolic Pathways of Haloalkanes.

Toxicological Effects

The toxic effects of haloalkanes are varied and depend on the specific compound and the route
of exposure. For 1,2-dibromoethane, a related compound, studies have shown it to be a
multisite carcinogen in animals and it is reasonably anticipated to be a human carcinogen.[9] It
can cause damage to the liver, kidneys, and reproductive system.[9] The toxicity is linked to its
metabolic activation to reactive species that can bind to cellular macromolecules like DNA,
leading to mutations and cancer.[11]

Given the structural similarity, it is prudent to handle 1,2-dibromoheptane with appropriate
safety precautions as a potentially toxic and carcinogenic substance.

Conclusion

1,2-Dibromoheptane is a readily accessible compound through the bromination of 1-heptene
and serves as a potential precursor for other organic molecules via reactions such as
dehydrohalogenation. While specific data on its biological activity and spectroscopic properties
are scarce, understanding the chemistry and toxicology of analogous haloalkanes provides a
valuable framework for its safe handling and potential applications in research and
development. Further studies are warranted to fully characterize the physicochemical,
spectroscopic, and biological properties of 1,2-dibromoheptane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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